![molecular formula C11H17NO B14049370 (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, often using cyclopropylmethyl halides under basic conditions.
Oxidation and Functional Group Manipulation: The final step involves oxidation and other functional group manipulations to obtain the desired ketone.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Alcohols or alkanes.
Substituted Derivatives: Compounds with various functional groups replacing the cyclopropylmethyl group.
Aplicaciones Científicas De Investigación
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-8-(methyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure but lacks the cyclopropylmethyl group.
(1R,5S)-8-(ethyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with an ethyl group instead of a cyclopropylmethyl group.
(1R,5S)-8-(propyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with a propyl group.
Uniqueness
The uniqueness of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for its potential interactions with biological targets and its use in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2/t9-,10+ |
Clave InChI |
ORXWSZSJANOMOQ-AOOOYVTPSA-N |
SMILES isomérico |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3CC3 |
SMILES canónico |
C1CC1CN2C3CCC2CC(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


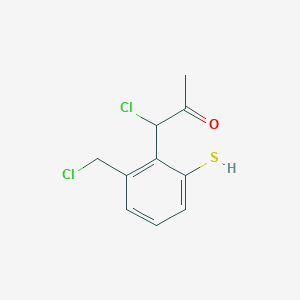
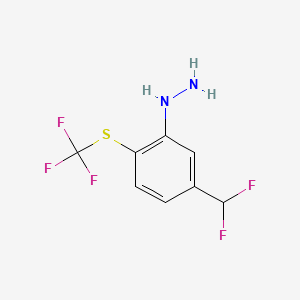
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)

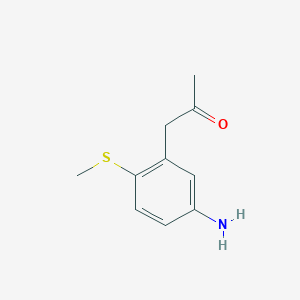
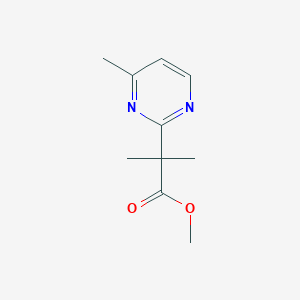
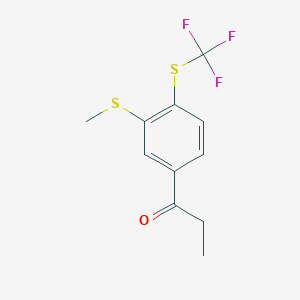


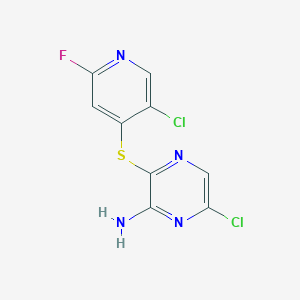
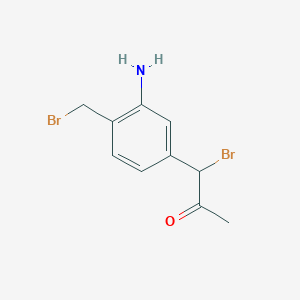
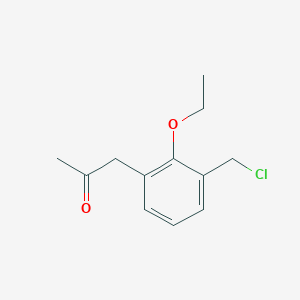

![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
